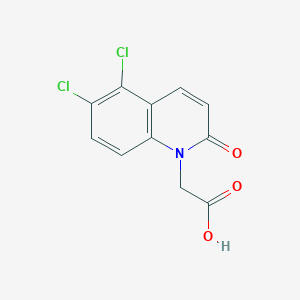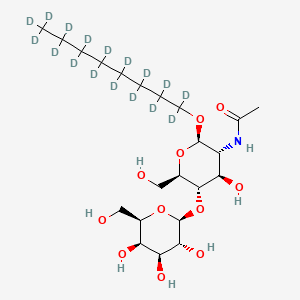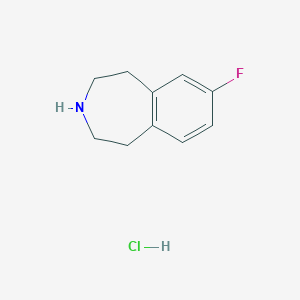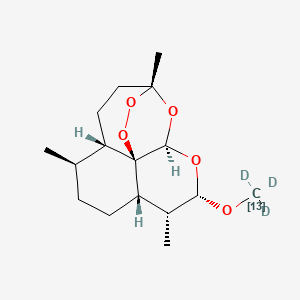![molecular formula C11H19NO3 B13844518 ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)
ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-2-hydroxybicyclo[222]octane-1-carboxylate is a bicyclic compound with a unique structure that includes an amino group, a hydroxyl group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of functional groups: The amino and hydroxyl groups can be introduced through selective functionalization reactions. For example, the hydroxyl group can be introduced via hydroboration-oxidation of an alkene, and the amino group can be introduced through reductive amination of a ketone.
Esterification: The carboxylic acid group can be esterified using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
化学反应分析
Types of Reactions
Ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: Various nucleophiles (e.g., halides, thiols), polar aprotic solvents (e.g., DMSO), elevated temperatures.
Major Products
Oxidation: Formation of 4-oxo-2-hydroxybicyclo[2.2.2]octane-1-carboxylate.
Reduction: Formation of 4-amino-2-hydroxybicyclo[2.2.2]octane-1-methanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its bicyclic structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Biological Studies: The compound can be used in studies to understand the interactions of bicyclic compounds with biological macromolecules.
Industrial Applications: It can be used in the development of new materials with unique properties, such as polymers and resins.
作用机制
The mechanism of action of ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the bicyclic core provides structural rigidity, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-aminobicyclo[2.2.2]octane-1-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and applications.
4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid: Contains a carboxylic acid group instead of an ester, which can influence its solubility and reactivity.
Uniqueness
Ethyl 4-amino-2-hydroxybicyclo[222]octane-1-carboxylate is unique due to the combination of its functional groups and bicyclic structure
属性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-2-15-9(14)11-5-3-10(12,4-6-11)7-8(11)13/h8,13H,2-7,12H2,1H3 |
InChI 键 |
WHYJZYOAIIOKMI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C12CCC(CC1)(CC2O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13844440.png)



![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
![8-Hydroxy-8-azaspiro[4.5]decan-7-one](/img/structure/B13844488.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)

![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)

![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)

